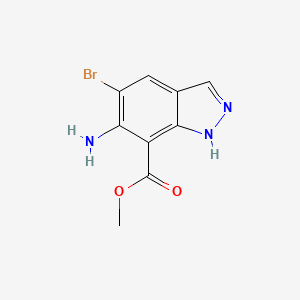
6-amino-5-bromo-1H-indazole-7-carboxylic acid methyl ester
Cat. No. B8331497
M. Wt: 270.08 g/mol
InChI Key: MMJIKDUYHKCIKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08658801B2
Procedure details


To a solution of 500 mg (1.85 mmol) of 6-amino-5-bromo-1H-indazole-7-carboxylic acid methyl ester, prepared as in step a in example 16, in 10 mL of N,N-dimethylformamide under an atmosphere of argon is added 135 mg (1.15 mmol) of zinc cyanide and 206 mg (0.185 mmol) of tetrakis(triphenylphsophine)palladium. The reaction mixture is stirred in a microwave oven at 180° C. for 5 minutes. Then, a 1:1 v/v mixture of ethyl acetate and tertbutylmethyl ether and brine are added to the reaction and the phases are separated. The aqueous layer is extracted with tert-butylmethylether. The organic extracts are washed twice with brine, dried over MgSO4 and concentrated in vacuo. The residue is purified by flash chromatography (SiO2, hexane/ethyl acetate 2:1 to 1:1, gradient) to afford 380 mg of product (94%) as a yellowish solid; LC/MS:217/218 (M+H)+.
Quantity
500 mg
Type
reactant
Reaction Step One



Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

[Compound]
Name
tetrakis(triphenylphsophine)palladium
Quantity
206 mg
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[C:6]([NH2:15])=[C:7](Br)[CH:8]=[C:9]2[C:13]=1[NH:12][N:11]=[CH:10]2)=[O:4].C(OCC)(=O)C.C(OC)(C)(C)C.[CH3:28][N:29](C)C=O>[Cl-].[Na+].O.[C-]#N.[Zn+2].[C-]#N>[CH3:1][O:2][C:3]([C:5]1[C:6]([NH2:15])=[C:7]([C:28]#[N:29])[CH:8]=[C:9]2[C:13]=1[NH:12][N:11]=[CH:10]2)=[O:4] |f:4.5.6,7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C=1C(=C(C=C2C=NNC12)Br)N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC
|
|
Name
|
brine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|
Step Three
[Compound]
|
Name
|
tetrakis(triphenylphsophine)palladium
|
|
Quantity
|
206 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
zinc cyanide
|
|
Quantity
|
135 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
180 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred in a microwave oven at 180° C. for 5 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added to the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the phases are separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer is extracted with tert-butylmethylether
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic extracts are washed twice with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is purified by flash chromatography (SiO2, hexane/ethyl acetate 2:1 to 1:1, gradient)
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C=1C(=C(C=C2C=NNC12)C#N)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 380 mg | |
| YIELD: PERCENTYIELD | 94% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

